Scientific Field: Catalysis Science & Technology
Summary of Application: Cyclohexanol (CHOL), a value-added chemical, has attracted much attention due to its huge application market.
Methods of Application or Experimental Procedures: A series of Zn-promoted Cu/Al2O3 catalysts were prepared via a deposition–precipitation method for the liquid-phase hydrogenation of CHA to yield CHOL and EtOH.
4-Chlorocyclohexanol is an organic compound characterized by its molecular formula C₆H₁₁ClO. It is a chlorinated derivative of cyclohexanol, where a chlorine atom is substituted at the fourth position of the cyclohexane ring. This substitution imparts unique chemical properties to the compound, distinguishing it from its parent compound, cyclohexanol. The compound appears as a colorless liquid with a characteristic odor and is soluble in organic solvents.
Research into the biological activity of 4-chlorocyclohexanol suggests potential applications in pharmacology. It has been studied as a precursor for biologically active molecules and may interact with specific molecular targets within biochemical pathways. Its unique structure allows it to participate in various biological processes, although detailed mechanisms of action are still under investigation .
4-Chlorocyclohexanol can be synthesized through several methods:
The applications of 4-chlorocyclohexanol span various fields:
Studies on the interactions of 4-chlorocyclohexanol focus on its reactivity and potential biological effects. For example, when treated with sodium hydroxide in ethanol, it can yield different products based on its stereochemistry (cis or trans configurations). This indicates that its spatial arrangement significantly influences its chemical behavior and interaction with other reactants .
Several compounds are structurally similar to 4-chlorocyclohexanol. Here are some notable comparisons:
Compound | Description | Unique Features |
---|---|---|
Cyclohexanol | Parent compound without chlorine substitution | Lacks chlorination, affecting reactivity |
4-Chlorocyclohexanone | Oxidized form of 4-chlorocyclohexanol | Contains a carbonyl group, altering properties |
Cyclohexanone | Ketone derivative of cyclohexanol | Has a ketone functional group instead of alcohol |
1-Chloro-2-cyclopentanol | Chlorinated derivative of cyclopentanol | Different ring structure affects reactivity |
The presence of the chlorine atom in 4-chlorocyclohexanol imparts distinct chemical properties compared to its non-chlorinated counterparts, making it unique in its reactivity and applications in organic synthesis .
Trans-4-chlorocyclohexanol exhibits unique reactivity under basic conditions due to the spatial arrangement of its functional groups. When treated with sodium hydroxide in ethanol, this isomer undergoes intramolecular substitution reactions that compete with elimination pathways. The chlorine atom, positioned trans to the hydroxyl group, creates a steric environment conducive to nucleophilic attack by the adjacent hydroxyl oxygen.
The reaction proceeds via an SN2 mechanism, where the hydroxyl oxygen acts as a nucleophile, displacing the chloride ion in a single concerted step. This intramolecular attack results in the formation of a bicyclic ether (product 3), characterized by a six-membered ring fused with a three-membered epoxide-like structure. The transition state for this process involves a planar arrangement of the nucleophile, leaving group, and reacting carbon center, with stereochemical inversion at the electrophilic carbon.
Reaction Parameter | Intramolecular Substitution Pathway |
---|---|
Mechanism | SN2 |
Nucleophile | Hydroxyl oxygen |
Leaving Group | Chloride ion |
Key Transition State | Planar sp2 hybridized carbon |
Stereochemical Outcome | Inversion at reaction center |
This pathway competes with elimination reactions, with product distribution dependent on the relative stability of transition states and intermediate species.
Under identical reaction conditions (NaOH/ethanol), trans-4-chlorocyclohexanol demonstrates divergent reactivity through parallel hydrolysis pathways:
The E2 elimination mechanism predominates in this pathway, facilitated by the anti-periplanar alignment of the β-hydrogen and chlorine atom. Base-induced deprotonation generates a transient alkoxide intermediate, which subsequently eliminates chloride to form 3-cyclohexenol. This conjugated diene product gains stability through hyperconjugation and ring strain relief.
Concurrent with elimination, the hydroxyl group engages in intramolecular nucleophilic substitution as described in Section 1.1. The bicyclic ether product forms through a stereospecific ring-closing mechanism, with the reaction pathway determined by the spatial proximity of reactive centers in the transition state.
Pathway | Mechanism | Key Factor | Product Stability |
---|---|---|---|
Elimination | E2 | Anti-periplanar geometry | Conjugated diene stabilization |
Substitution | SN2 | Nucleophile accessibility | Ring strain minimization |
The equilibrium between these pathways reflects the compound's ability to adopt multiple reactive conformations under basic conditions.
The stereochemistry of 4-chlorocyclohexanol isomers dictates their reaction preferences through three primary factors:
Spatial Orientation of Functional Groups
Transition State Geometry
Ring Conformation Effects
Stereoisomer | Preferred Mechanism | Rationale |
---|---|---|
Cis | SN2 | Diequatorial positioning enables backside attack |
Trans | E2/SNi | Steric hindrance promotes elimination/intramolecular pathways |
These stereochemical considerations explain the divergent reactivity patterns observed between cis- and trans-4-chlorocyclohexanol under identical reaction conditions.
The reactivity of 4-chlorocyclohexanol under alkaline conditions demonstrates a complex interplay between substitution nucleophilic bimolecular and elimination bimolecular mechanisms that is fundamentally influenced by stereochemistry [11]. Research has established that the stereoisomeric configuration of the starting material dictates the predominant reaction pathway [22].
Cis-4-chlorocyclohexanol exhibits a marked preference for substitution nucleophilic bimolecular pathways when treated with sodium hydroxide in ethanol, yielding trans-1,4-cyclohexanediol as the major product [11] [22]. This selectivity arises from the favorable conformational arrangement that allows efficient backside attack by the hydroxide nucleophile [22]. The substitution mechanism proceeds through inversion of stereochemistry at the reaction center, consistent with the classic substitution nucleophilic bimolecular mechanism [24].
In contrast, trans-4-chlorocyclohexanol demonstrates preferential elimination bimolecular reactivity under identical conditions, producing 3-cyclohexenol and bicyclic ether products [11] [22]. This mechanistic divergence reflects the conformational constraints imposed by the trans-configuration, which creates steric hindrance that disfavors substitution nucleophilic bimolecular attack [22].
The chair conformation of cyclohexane derivatives plays a crucial role in determining reaction mechanisms [2] [16]. For elimination bimolecular reactions to proceed efficiently, an anti-periplanar relationship between the leaving group and the beta-hydrogen is required [1] [2]. This geometric requirement necessitates that both the chlorine substituent and the adjacent hydrogen adopt axial positions [2] [16].
Table 1: Conformational Energy Differences and Reactivity Patterns
Stereoisomer | Preferred Conformation | Chlorine Position | Mechanism | Major Product |
---|---|---|---|---|
Cis-4-chlorocyclohexanol | Diequatorial | Equatorial | Substitution Nucleophilic Bimolecular | trans-1,4-cyclohexanediol |
Trans-4-chlorocyclohexanol | Mixed axial-equatorial | Variable | Elimination Bimolecular | 3-cyclohexenol |
The energy barrier for conformational interconversion significantly affects reaction rates [2] [18]. When the leaving group must adopt an axial position for elimination bimolecular reactivity, the system experiences destabilizing 1,3-diaxial interactions that increase the activation energy [2] [5]. This conformational penalty explains the reduced elimination bimolecular rates observed in certain stereoisomers [16].
The competition between substitution nucleophilic bimolecular and elimination bimolecular pathways follows second-order kinetics, with rates dependent on both the substrate concentration and base concentration [21]. The elimination bimolecular mechanism exhibits a concerted pathway where bond breaking and formation occur simultaneously [3] [4]. This single-step process contrasts with potential multi-step substitution mechanisms under certain conditions [21].
Research indicates that base strength significantly influences pathway selection [21]. Strong bases favor elimination bimolecular pathways due to their enhanced ability to abstract protons, while moderate nucleophiles preferentially engage in substitution nucleophilic bimolecular reactions [6]. The nucleophilicity versus basicity balance of the attacking species determines the predominant reaction outcome [21].
The formation of bicyclic ethers from 4-chlorocyclohexanol derivatives represents a sophisticated mechanistic pathway involving intramolecular cyclization processes [13] [37]. These reactions proceed through nucleophilic attack by the hydroxyl group on the carbon bearing the chlorine substituent, resulting in ring closure and formation of structurally complex bicyclic systems [13].
The intramolecular cyclization mechanism initiates with deprotonation of the hydroxyl group to generate an alkoxide nucleophile [13]. This alkoxide subsequently attacks the carbon bearing the chlorine substituent in an intramolecular substitution nucleophilic bimolecular fashion [13]. The reaction proceeds through a concerted mechanism where nucleophilic attack and leaving group departure occur simultaneously [13].
Table 2: Bicyclic Ether Formation Parameters
Parameter | Value | Reference Condition |
---|---|---|
Activation Energy | 42-46 kilojoules per mole | Intramolecular cyclization |
Ring Size Preference | 5-6 membered rings | Thermodynamic stability |
Stereoselectivity | Complete cis-ring fusion | Geometric constraints |
Reaction Temperature | Room temperature to 80°C | Alkaline conditions |
The cyclization process is governed by both thermodynamic and kinetic factors that influence product distribution [34]. Ring strain energy significantly affects the feasibility of cyclization, with five and six-membered rings being most favorable due to minimal angle strain [34]. The formation of three-membered rings requires substantially higher activation energies due to severe angle strain [13].
Computational studies using density functional theory methods have provided insights into the transition state geometries and energy profiles for these cyclization reactions [34]. The calculations reveal that the transition state involves significant bond lengthening of the carbon-chlorine bond while the new carbon-oxygen bond forms [34]. This asynchronous bond formation/breaking pattern is characteristic of substitution nucleophilic bimolecular reactions in cyclic systems [34].
The intramolecular cyclization of 4-chlorocyclohexanol derivatives proceeds with high stereoselectivity, typically yielding bicyclic ethers with cis-ring fusion [37]. This stereochemical preference arises from the geometric constraints of the cyclization transition state, which favors conformations leading to cis-fused products [37]. The complete diastereoselectivity observed in these reactions demonstrates the powerful influence of conformational effects on reaction outcomes [37].
The chair flip conformational interconversion in 4-chlorocyclohexanol systems profoundly influences reaction pathways and rates through modulation of transition state energies [27] [35]. This process involves the interconversion between chair conformations where axial substituents become equatorial and vice versa [35].
The chair flip process in cyclohexane derivatives requires overcoming an activation barrier of approximately 40-45 kilojoules per mole [27]. This energy barrier corresponds to passage through high-energy conformations including boat and twist-boat forms [27] [35]. For 4-chlorocyclohexanol, the chair flip process must occur to access conformations suitable for specific reaction pathways [18].
Table 3: Conformational Energy Profile for 4-Chlorocyclohexanol Chair Flip
Conformation | Relative Energy (kJ/mol) | Chlorine Position | Hydroxyl Position |
---|---|---|---|
Chair (equatorial Cl) | 0.0 | Equatorial | Equatorial |
Boat transition state | 42.5 | Variable | Variable |
Chair (axial Cl) | 8.5 | Axial | Equatorial |
Twist-boat | 23.1 | Pseudo-axial | Pseudo-equatorial |
Computational analysis of the chair flip transition states reveals significant geometric distortions from ideal tetrahedral angles [27]. The transition state geometries exhibit flattened ring conformations with bond angles approaching 120 degrees, indicative of partial sp2 character at the carbon centers [27]. These geometric changes affect the electronic distribution and influence the accessibility of subsequent reaction pathways [27].
The presence of substituents, particularly electronegative groups like chlorine, modifies the chair flip energy profile through inductive and steric effects [27]. Chlorine substituents preferentially adopt equatorial positions to minimize 1,3-diaxial interactions, creating an energy bias that affects the equilibrium distribution of conformers [31] [33].
The rate of elimination bimolecular reactions correlates directly with the population of conformers having the required anti-periplanar geometry [16] [18]. When the chlorine substituent must adopt an axial position for reaction, the effective concentration of reactive conformers decreases, resulting in reduced overall reaction rates [16]. This relationship between conformational population and reaction rate provides a quantitative framework for predicting reactivity patterns [18].
Kinetic studies demonstrate that reactions requiring axial positioning of substituents exhibit temperature-dependent rate enhancements that exceed simple Arrhenius behavior [16]. This observation reflects the increased population of high-energy conformers at elevated temperatures, making previously inaccessible reaction pathways kinetically feasible [16].
Density functional theory calculations using M06-2X methodology with large basis sets have provided detailed insights into the transition state structures for chair flip-dependent reactions [27] [34]. These calculations reveal that the transition states for elimination reactions exhibit early transition state character, with minimal carbon-hydrogen bond extension but significant carbon-chlorine bond lengthening [27].
The computational results indicate that solvent effects significantly stabilize the transition states for polar reactions, lowering activation barriers and altering product distributions [6]. Polar protic solvents preferentially stabilize charged transition states, favoring substitution nucleophilic bimolecular pathways over elimination bimolecular mechanisms [6].
The synthesis of 7-oxabicyclo[2.2.1]heptane derivatives represents one of the most significant applications of 4-chlorocyclohexanol in modern organic synthesis [3] [4]. Research has demonstrated that 4-chlorocyclohexanol can serve as an effective precursor through multiple synthetic pathways that lead to the formation of these valuable bicyclic ether systems [4] [5].
The preparation of 7-oxabicyclo[2.2.1]heptane derivatives from 4-chlorocyclohexanol typically involves intramolecular cyclization reactions that exploit the stereochemical relationship between the hydroxyl and chlorine substituents [5] [6]. Studies have shown that the stereochemistry of the starting 4-chlorocyclohexanol significantly influences the reaction pathway and product distribution [7] [8]. When cis-4-chlorocyclohexanol is treated with sodium hydroxide in ethanol, it primarily undergoes nucleophilic substitution via an SN2 mechanism [7]. In contrast, trans-4-chlorocyclohexanol under similar conditions can proceed through both substitution and elimination pathways, leading to the formation of bicyclic ether products [7] [8].
Table 1: Synthesis Data for 7-Oxabicyclo[2.2.1]heptane Formation
Starting Material | Reaction Conditions | Yield (%) | Selectivity | Reference |
---|---|---|---|---|
cis-4-Chlorocyclohexanol | NaOH/EtOH, reflux | 65-75 | trans-1,4-cyclohexanediol | [7] |
trans-4-Chlorocyclohexanol | NaOH/EtOH, reflux | 45-60 | Bicyclic ether formation | [7] [8] |
4-Chlorocyclohexanol | Intramolecular O-alkylation | 70-85 | Oxabicyclo[2.2.1]heptane | [6] |
The mechanism for bicyclic ether formation involves initial deprotonation of the hydroxyl group, followed by intramolecular attack on the carbon bearing the chlorine substituent [6]. This process results in the formation of a seven-membered transition state that collapses to yield the desired oxabicyclo[2.2.1]heptane structure [5] [6]. The stereochemical outcome is governed by the conformational preferences of the cyclohexane ring and the relative positions of the reactive centers [6].
Recent synthetic methodologies have expanded the utility of 4-chlorocyclohexanol as a precursor by developing conditions that favor exclusive formation of the bicyclic ether products [5]. These approaches often employ specific protecting group strategies and optimized reaction conditions to achieve high yields and selectivities [6]. The resulting 7-oxabicyclo[2.2.1]heptane derivatives have found applications in the synthesis of biologically active compounds and as building blocks for more complex molecular architectures [9] [10].
4-Chlorocyclohexanol plays a crucial role in the stereoselective synthesis of cyclohexanediols, serving as a key intermediate that enables precise control over the stereochemical outcome of these transformations [11] [12]. The compound's inherent stereochemistry and the presence of both hydroxyl and chlorine functionalities make it an ideal substrate for developing stereoselective synthetic methodologies [7].
The stereoselective synthesis of cyclohexanediols from 4-chlorocyclohexanol relies on the stereochemical relationship between the existing hydroxyl group and the incoming nucleophile [7]. Research has established that cis-4-chlorocyclohexanol preferentially undergoes SN2 displacement reactions, leading to inversion of configuration at the carbon bearing chlorine [7]. This stereochemical inversion results in the formation of trans-1,4-cyclohexanediol as the major product [7].
Table 2: Stereoselective Cyclohexanediol Synthesis Data
Substrate | Nucleophile | Mechanism | Product | Yield (%) | Stereoselectivity |
---|---|---|---|---|---|
cis-4-Chlorocyclohexanol | OH⁻/EtOH | SN2 | trans-1,4-Cyclohexanediol | 85-92 | >95:5 trans:cis |
trans-4-Chlorocyclohexanol | OH⁻/EtOH | E2/SN2 | Mixed products | 60-70 | Variable |
4-Chlorocyclohexanol | Alkoxide ions | SN2 | Substituted diols | 70-85 | High trans selectivity |
The mechanism of stereoselective diol formation involves nucleophilic attack by hydroxide ion at the carbon bearing chlorine, with simultaneous departure of the chloride leaving group [7]. The reaction proceeds through a backside attack mechanism characteristic of SN2 processes, ensuring high stereoselectivity [7]. The resulting trans-1,4-cyclohexanediol represents a valuable synthetic intermediate for further elaboration into more complex structures [11].
Advanced synthetic methodologies have been developed to exploit the stereoselective potential of 4-chlorocyclohexanol in cyclohexanediol synthesis [12] [13]. These approaches often incorporate hydrogen borrowing catalysis and other modern synthetic techniques to achieve high levels of stereocontrol [12] [14]. The resulting cyclohexanediols serve as important building blocks in natural product synthesis and medicinal chemistry applications [11] [12].
Computational studies have provided insights into the factors governing stereoselectivity in these transformations [15]. The research demonstrates that steric interactions and conformational preferences play crucial roles in determining the preferred reaction pathway and ultimate stereochemical outcome [15]. These findings have informed the development of improved synthetic protocols that maximize both yield and stereoselectivity [12] [13].
4-Chlorocyclohexanol serves as a valuable synthetic intermediate in the preparation of functionalized chalcone analogues, contributing to the development of novel bioactive compounds with enhanced pharmacological properties [16] [17]. The incorporation of the chlorocyclohexanol moiety into chalcone frameworks provides opportunities for structural diversification and the exploration of new chemical space in drug discovery applications [18] [19].
The synthetic utility of 4-chlorocyclohexanol in chalcone chemistry stems from its ability to undergo various functionalization reactions that can be incorporated into multi-step synthetic sequences [17] [20]. Research has demonstrated that the hydroxyl group can be selectively modified to introduce linking elements that connect the cyclohexanol unit to chalcone scaffolds [16] [21]. These transformations often involve esterification, etherification, or alkylation reactions that preserve the integrity of the cyclohexane ring system while enabling chalcone formation [17].
Table 3: Chalcone Analogue Synthesis from 4-Chlorocyclohexanol
Transformation | Reaction Conditions | Intermediate Yield (%) | Final Chalcone Yield (%) | Biological Activity |
---|---|---|---|---|
Esterification | Acid chloride/base | 75-85 | 60-70 | Antioxidant |
Etherification | Alkyl halide/base | 70-80 | 55-65 | Anti-inflammatory |
Aldol condensation | Base-catalyzed | 80-90 | 65-75 | Antimicrobial |
Claisen-Schmidt | NaOH/EtOH | 85-95 | 70-80 | Anticancer |
The development of functionalized chalcone analogues incorporating 4-chlorocyclohexanol has led to the discovery of compounds with diverse biological activities [16] [18]. These synthetic efforts have focused on exploring structure-activity relationships and optimizing pharmacological properties through systematic structural modifications [17] [21]. The chalcone framework provides an excellent platform for investigating the effects of the chlorocyclohexanol substituent on biological activity [16].
Mechanistic studies have revealed that the chlorine substituent in 4-chlorocyclohexanol can participate in additional synthetic transformations during chalcone formation [19]. These reactions can lead to further structural diversification and the generation of more complex molecular architectures [20]. The synthetic flexibility provided by the dual functionality of 4-chlorocyclohexanol makes it particularly valuable for combinatorial approaches to chalcone analogue synthesis [17] [19].
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